Perovskite Solar Cell Efficiency: 4-Fluorobenzamidine vs. 4-(Trifluoromethyl)benzamidine
In a direct head-to-head comparison within inverted (p-i-n) perovskite solar cells, 4-fluorobenzamidine hydrochloride (4F-BA·HCl) formed a high-performance crystalline 2D/3D heterojunction that delivered a power conversion efficiency (PCE) of 25.02% with a fill factor (FF) of 84.5%. In contrast, the closely related 4-(trifluoromethyl)benzamidine hydrochloride (4TF-BA·HCl) produced an amorphous passivation layer and achieved only 24.01% PCE. Moreover, unencapsulated 4F-BA-based devices exhibited longer operational lifetimes under high humidity and elevated temperature [1]. The underlying mechanism is attributed to the moderate electron-withdrawing character of the para-fluorine atom, which promotes balanced intramolecular charge polarization and effective hydrogen bonding, whereas the strongly electron-withdrawing –CF₃ group creates an electron-deficient environment that disfavors crystalline 2D phase formation [1].
| Evidence Dimension | Photovoltaic power conversion efficiency (PCE) |
|---|---|
| Target Compound Data | PCE = 25.02%, FF = 84.5% (4F-BA·HCl) |
| Comparator Or Baseline | PCE = 24.01% (4TF-BA·HCl); amorphous passivation layer |
| Quantified Difference | +1.01 percentage points absolute PCE; crystalline vs. amorphous 2D layer; superior long-term stability |
| Conditions | Inverted (p-i-n) perovskite solar cell architecture; FTO/NiOx/Me-4PACz/perovskite/PC61BM/BCP/Ag stack; unencapsulated devices for stability testing under high humidity and high temperature |
Why This Matters
For researchers engineering 2D/3D perovskite interfaces, 4F-BA·HCl enables a >25% efficiency milestone with crystalline passivation, outperforming the –CF₃ analog and directly translating into higher-performance, longer-lived photovoltaic devices.
- [1] Zhong, Y. et al. (2026). Differentiating the 2D Passivation from Amorphous Passivation in Perovskite Solar Cells. Nano-Micro Letters, 18, 62. View Source
